molecular formula C6H10ClN3O B2891559 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride CAS No. 2305255-91-6

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride

Cat. No.: B2891559
CAS No.: 2305255-91-6
M. Wt: 175.62
InChI Key: NLDWOSUPPOWBOI-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is a chemical compound belonging to the class of imidazoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route includes the cyclization of a diaminopyrimidine derivative with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the need for efficient purification techniques to isolate the final product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs that target specific diseases or conditions.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies.

Comparison with Similar Compounds

  • Imidazole

  • Oxazinone

  • Pyrimidine derivatives

Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is unique due to its specific structural features, such as the fused imidazole and oxazine rings

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-3-8-6-4-10-2-1-9(5)6;/h3H,1-2,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWOSUPPOWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305255-91-6
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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